molecular formula C21H20N4O3 B12535060 (3-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone CAS No. 656257-21-5

(3-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone

Cat. No.: B12535060
CAS No.: 656257-21-5
M. Wt: 376.4 g/mol
InChI Key: OIWGJZRYECFWDM-UHFFFAOYSA-N
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Description

(3-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

656257-21-5

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

(3-nitrophenyl)-[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydroindol-1-yl]methanone

InChI

InChI=1S/C21H20N4O3/c1-2-6-16-13-22-20(23-16)19-12-14-7-3-4-10-18(14)24(19)21(26)15-8-5-9-17(11-15)25(27)28/h3-5,7-11,13,19H,2,6,12H2,1H3,(H,22,23)

InChI Key

OIWGJZRYECFWDM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(N1)C2CC3=CC=CC=C3N2C(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

The compound (3-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone has gained attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N4OC_{21}H_{20}N_{4}O with a molecular weight of 348.41 g/mol. The structure includes an imidazole ring, a nitrophenyl group, and an indole moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC21H20N4OC_{21}H_{20}N_{4}O
Molecular Weight348.41 g/mol
CAS NumberNot specified

The biological activity of the compound is primarily attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, blocking substrate access or altering enzyme conformation.
  • Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
  • Oxidative Stress : The imidazole ring can bind to metal ions, potentially inhibiting metalloenzymes, while the thioether linkage can generate reactive oxygen species (ROS), inducing oxidative stress in cells.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of imidazole and indole compounds possess significant antimicrobial properties. The presence of the nitrophenyl group enhances these effects by increasing the lipophilicity and bioavailability of the compound .

Anticancer Potential

The compound has been explored for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown promising results against human ovarian carcinoma cells .

Antioxidant Properties

Molecular docking studies suggest that the compound may possess antioxidant properties, which are critical for protecting cells from oxidative damage .

Case Studies and Research Findings

Recent studies provide insights into the efficacy and potential applications of this compound:

  • In Vitro Studies : A study evaluated the cytotoxic effects of related compounds on cancer cell lines, demonstrating that modifications to the nitrophenyl and imidazole structures significantly influenced anticancer activity .
  • Molecular Docking Simulations : Computational analyses have indicated favorable binding interactions between the compound and various biological targets, supporting its potential as a therapeutic agent .
  • Comparative Analysis : A comparison with similar compounds revealed that variations in substituents on the imidazole ring could alter biological activity significantly. For example, compounds with different nitro group positions exhibited varying levels of enzyme inhibition .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C21H20N4O3
  • Molecular Weight : 376.4 g/mol
  • IUPAC Name : (3-nitrophenyl)-[(S)-2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydroindol-1-yl]methanone

The presence of the nitrophenyl group and imidazole moiety suggests that this compound may exhibit diverse biological activities, particularly in the realm of oncology and infectious diseases.

Anticancer Properties

Research indicates that compounds similar to (3-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone exhibit notable anticancer properties. For instance, studies have shown that related structures possess significant antimitotic activity against various human tumor cell lines, with mean GI50 values indicating effective growth inhibition at micromolar concentrations . The compound's structure allows it to interact with cellular targets involved in cancer proliferation.

Antimicrobial Activity

The compound may also demonstrate antimicrobial properties. Preliminary studies suggest that derivatives of imidazole and indole exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action could involve disruption of bacterial cell walls or interference with metabolic pathways .

Synthesis and Derivatives

The synthesis of (3-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone can be achieved through multi-step organic reactions involving the coupling of nitrophenyl and imidazole derivatives. Various synthetic pathways have been explored to optimize yield and purity, including:

  • Condensation Reactions : Utilizing appropriate catalysts to facilitate the formation of the indole structure.
  • Reduction Steps : Employing reducing agents to modify nitro groups for improved biological activity.
  • Purification Techniques : Implementing chromatography methods to isolate the desired compound from reaction mixtures.

Case Study 1: Antitumor Efficacy

A study conducted by the National Cancer Institute evaluated a series of compounds structurally similar to (3-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone. Results indicated that these compounds exhibited a high level of cytotoxicity across multiple cancer cell lines, suggesting their potential as lead compounds for further drug development .

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial efficacy of imidazole derivatives against common pathogens. The results demonstrated that certain derivatives displayed significant zones of inhibition in agar diffusion assays, indicating their potential as novel antimicrobial agents .

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